molecular formula C11H12O3 B3056678 3-Oxo-3-phenylpropyl acetate CAS No. 7334-41-0

3-Oxo-3-phenylpropyl acetate

Cat. No.: B3056678
CAS No.: 7334-41-0
M. Wt: 192.21 g/mol
InChI Key: APFVFNSFBWLKPD-UHFFFAOYSA-N
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Description

3-Oxo-3-phenylpropyl acetate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.214 g/mol . It is also known as acetic acid (3-oxo-3-phenylpropyl) ester. This compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to an acetate group. It is commonly used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

  • Sodium Carbonate Method:

      Reagents: Sodium carbonate, phenylvinyl ketone, acetic acid.

      Conditions: The reaction is carried out in water at 20°C for 12 hours. The mixture is then washed with water, saturated brine, and dried with anhydrous sodium sulfate.

      Yield: 91%.

  • Lithium Chloride Method:

  • Palladium Acetate Method:

      Reagents: Palladium acetate, benzoquinone, tetrafluoroboric acid, water, acetonitrile.

      Conditions: The reaction is carried out at 20°C for 16 hours.

      Yield: 80%.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on the availability of reagents and the desired scale of production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-Oxo-3-phenylpropyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is used in the synthesis of pharmaceutical compounds and as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-3-phenylpropyl acetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The specific pathways and targets depend on the context of its use, such as in biochemical studies or pharmaceutical applications .

Comparison with Similar Compounds

Uniqueness: 3-Oxo-3-phenylpropyl acetate is unique due to the presence of both an oxo group and an acetate group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

(3-oxo-3-phenylpropyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-9(12)14-8-7-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFVFNSFBWLKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464702
Record name benzoylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7334-41-0
Record name benzoylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-1-phenylpropan-1-one (1.0 g, 5.93 mmol) in acetic acid (8 mL) was added sodium acetate (2.43 g, 29.7 mmol) and potassium iodide (100 mg). The mixture was heated in a sealed tube at 130° C. overnight. After cooling, the reaction was diluted with water (20 mL) and extracted with methylene chloride (3×20 mL). The combined organic extracts were washed with water (2×50 mL), saturated solution of sodium bicarbonate (2×50 mL) and brine (20 mL), dried (Na2SO4), and the solvent removed under reduced pressure. The title compound was obtained (1.0 g, 88%) as an orange solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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